molecular formula C12H9ClFN5 B118496 Arprinocid CAS No. 55779-18-5

Arprinocid

Cat. No. B118496
CAS RN: 55779-18-5
M. Wt: 277.68 g/mol
InChI Key: NAPNOSFRRMHNBJ-UHFFFAOYSA-N
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Description

Arprinocid is a coccidiostat, more likely a coccidiocide, which means it’s a drug that kills Coccidia parasites . It’s used in veterinary medicine . Its IUPAC name is 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine .


Synthesis Analysis

The synthesis of Arprinocid was carried out by Merck & Co. The details of the synthesis process are documented in U.S. Patent 4,098,787 (1978) .


Molecular Structure Analysis

Arprinocid has a molecular formula of C12H9ClFN5 . It has a total of 30 bonds, including 21 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

Arprinocid has a molecular weight of 277.68 g/mol . It’s not a hazardous substance or mixture . It’s recommended to store Arprinocid in powder form at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Application in Veterinary Medicine: Control of Coccidiosis in Broilers

  • No evidence of cross-resistance was observed between Arprinocid and other marketed products .

Application in Analytical Chemistry: Determination of Arprinocid in Premixes

  • The coefficient of variation at the 12.2% formulation concentration level was 3.6% .

Application in Pharmacology: Anticoccidial Efficacy Testing

  • It was effective even against isolates refractory to many of the marketed products .

Application in Infectious Disease Research: Treatment of Toxoplasmosis

  • Residual infection was present in the brains of some treated mice, indicating partial efficacy .

Application in Biochemistry: Development of Analytical Methods

  • The method reported recovery rates close to 100% and showed good precision and accuracy in an interlaboratory study .

Application in Poultry Nutrition: Enhancing Feed Efficiency

  • Optimal control was achieved at 60 ppm to 70 ppm , improving feed conversion ratios and weight gains in broilers .

Application in Drug Development: Safety and Efficacy Studies

  • Arprinocid was found to be effective in controlling coccidiosis in broilers, even those caused by isolates resistant to other products .

Safety And Hazards

Arprinocid should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPNOSFRRMHNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057773
Record name Arprinocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arprinocid

CAS RN

55779-18-5
Record name Arprinocid
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URL https://commonchemistry.cas.org/detail?cas_rn=55779-18-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arprinocid [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arprinocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arprinocide
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Record name ARPRINOCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

In formamide (60 ml) was suspended 4-amino-6-(2-chloro-6-fluorobenzyl)amino-5-phenylazopyrimidine (1.07 g, 3 mmols). To the suspension was added portionwise sodium dithionite (3.28 g, 15 mmols; purity 80%) with stirring at 120°-130° C. After stirring at the same temperature for 30 minutes, the mixture was stirred at 140°-150° C. for another 1 hour. The reaction mixture was concentrated to dryness under reduced pressure, the residue washed with ether (2×30 ml), and water (50 ml) added. After ice-cooling, the insoluble matter was collected by filtration and washed. This product was put in 2 N NaOH (10 ml) and the mixture was stirred at room temperature for 30 minutes. The insoluble matter was collected by filtration, dissolved in chloroform, and purified by silica gel column chromatography [100 g, eluent: chloroform and, then, chloroformmethanol (19:1)]. Recrystallization from ethanol gave 6-amino-9-(2-chloro-6-fluorobenzyl)purine as colorless crystals (350 mg, yield 42%), m.p. 249°-250° C.
Name
4-amino-6-(2-chloro-6-fluorobenzyl)amino-5-phenylazopyrimidine
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
644
Citations
CC Wang, PM Simashkevich - Molecular and Biochemical Parasitology, 1980 - Elsevier
… arprinocid and arprinocid, lN-oxide are equally active against avian cocddia in vivo [6]. It is thus likely that arprinocid … tissues of chickens fed with either arprinocid or arprinocid-lN-oxide. …
Number of citations: 16 www.sciencedirect.com
H Wu, W **ao, K Zhang, F Xue, C Zhang, M Yan… - Regulatory Toxicology …, 2014 - Elsevier
We subjected Sprague–Dawley rats to an acute and 13-week subchronic oral toxicity of arprinocid, a nucleoside analogue used as a coccidiostat, according to toxicological guidelines …
Number of citations: 10 www.sciencedirect.com
CC Wang, PM Simashkevich, SS Fan - The Journal of Parasitology, 1981 - JSTOR
Neither arprinocid nor its liver microsomal metabolite arprinocid-1-N-oxide binds to calf thymus DNA. Neither compound showed an effect on the synthesis of DNA, RNA, or proteins in …
Number of citations: 15 www.jstor.org
YAN Ming, Z Lifang, XUE Feiqun… - Journal of Nan**g …, 2014 - search.ebscohost.com
… of arprinocid,and established a mothod for the determination of arprinocid solution by using … These results contributed to provide a reference for further application of arprinocid solution. …
Number of citations: 3 search.ebscohost.com
CC Wang, PM Simashkevich, RL Stotish - Biochemical Pharmacology, 1979 - Elsevier
An anticoccidial agent, arprinocid, 6-amino-9-(2-chloro-6-fluorobenzyl)purine, was found to selectively inhibit incorporation of hypoxanthine into nucleic acids of Eimeria tenella during …
Number of citations: 31 www.sciencedirect.com
CC Wang, RL Tolman, PM Simashkevich… - Biochemical …, 1979 - Elsevier
… also lacks effect on the HGPRT in HeLa cells, and to test if arprinocid acts as a specific … activity among many analogs of arprinocid. The results support the view that arprinocid (I) may act …
Number of citations: 23 www.sciencedirect.com
DW Fink, KP Martin, JV Pivnichny… - Journal of the …, 1978 - academic.oup.com
An analytical method has been developed for the determination of arprinocid (9-(2-chloro- fluorophenylmethyl) -9ff-purin-6-amine) in feed, based upon measurement of the absorbance …
Number of citations: 4 academic.oup.com
RL Kilgore, RG Bramel, ES Brokken, G Olson, JL Cox… - Poultry Science, 1978 - Elsevier
Eight floor pen trials were conducted to determine the effect of arprinocid on the weight, feed efficiency, and histological lesions of broiler chickens exposed to coccidiosis. In three trials, …
Number of citations: 13 www.sciencedirect.com
CW Kim - The Journal of Parasitology, 1987 - JSTOR
… To date, arprinocid has not been used in humans. The inconclusive findings regarding … to test the efficacy of arprinocid, a drug with the greatest promise. Arprinocid, 6-amino-9-(2-chloro-…
Number of citations: 21 www.jstor.org
BJ Luft - The Journal of Infectious Diseases, 1986 - JSTOR
… and 1 mg of arprinocid/day, respectively. To assess the therapeutic efficacy of arprinocid when treatment was delayed, we started therapy with 100 or 500 ^g of arprinocid/day at various …
Number of citations: 30 www.jstor.org

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